Diacetyl boldine

Catalog No.
S525861
CAS No.
72584-75-9
M.F
C23H25NO6
M. Wt
411.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetyl boldine

CAS Number

72584-75-9

Product Name

Diacetyl boldine

IUPAC Name

[(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1

InChI Key

XMEDXTRRSJHOLZ-KRWDZBQOSA-N

SMILES

CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC

solubility

Soluble in DMSO

Synonyms

Diacetyl boldine

Canonical SMILES

CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC

Isomeric SMILES

CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC

The exact mass of the compound Diacetyl boldine is 411.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diacetyl boldine is a semi-synthetic diester derivative of boldine, a natural aporphine alkaloid sourced from the Chilean Boldo tree. This modification into a diacetate form significantly increases its lipophilicity, with a reported Log P of 2.9, facilitating its use in non-aqueous and lipid-based formulations. Primarily utilized in the cosmetics and dermatology sectors, often under the trade name Lumiskin™, its principal mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis. This positions it as a functional ingredient for applications targeting skin pigmentation and tone uniformity, where stability and formulation compatibility are critical procurement considerations.

Direct substitution with the parent compound, boldine, is often unviable for formulation-driven applications. Boldine itself exhibits low oral bioavailability and a short half-life, largely due to extensive first-pass metabolism, which complicates its delivery and dosage control. The diacetylation to form Diacetyl boldine is a deliberate chemical modification to increase lipophilicity. This enhancement is critical for achieving solubility in cosmetic oils and lipids, enabling the development of stable, high-performance topical delivery systems such as microemulsions, which would be impractical with the more hydrophilic parent alkaloid. Therefore, selecting boldine as a substitute would fundamentally compromise formulation stability and skin permeation potential, making Diacetyl boldine the appropriate choice for lipid-based topical product development.

Superior Potency in Melanin and Tyrosinase Inhibition vs. Kojic Acid

In assays evaluating activity against key pigmentation pathways, Diacetyl boldine demonstrated significantly higher potency than kojic acid, a common benchmark ingredient. Approximately 40 ppm of Diacetyl boldine exhibited a greater inhibitory effect on melanin production than 1000 ppm of kojic acid, a roughly 30-fold increase in potency on a concentration basis. In a separate enzymatic assay, Diacetyl boldine was found to be approximately 27 times more effective at inhibiting tyrosinase activity compared to both kojic acid and ascorbic acid.

Evidence DimensionMelanin Production Inhibition
Target Compound Data~40 ppm (achieved higher inhibition)
Comparator Or BaselineKojic Acid at ~1000 ppm
Quantified DifferenceApproximately 30-fold higher potency than Kojic Acid
ConditionsIn vitro melanocyte culture model.

This superior potency allows for lower use concentrations in formulations to achieve significant efficacy, impacting formulation cost, stability, and potential for skin irritation.

Enhanced Efficacy Driven by Formulation Compatibility and Lipophilicity

The lipophilic nature of Diacetyl boldine (Log P 2.9) is critical for its performance in topical applications, as it enables formulation in advanced delivery systems. A study on B16BL6 melanoma cells demonstrated that this property is directly linked to efficacy. When formulated in an optimized microemulsion, Diacetyl boldine exhibited an IC50 of 1 µg/mL. In contrast, a simple solution of the compound in a standard medium-chain triglyceride (MCT) oil carrier required a 50-fold higher concentration to achieve the same effect, with an IC50 of 50 µg/mL.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data1 µg/mL (in microemulsion formulation)
Comparator Or BaselineDiacetyl boldine in MCT oil solution (50 µg/mL)
Quantified Difference50-fold increase in potency when formulated in a microemulsion vs. a simple oil solution
ConditionsIn vitro assay on B16BL6 melanoma cell lines.

This demonstrates that the compound's physicochemical properties are a key enabler of advanced formulations, directly translating to a significant increase in biological activity and justifying its selection for high-performance systems.

High-Potency Skin-Lightening and Tone-Correcting Formulations

For developing cosmetic creams, serums, and lotions where achieving visible results with low concentrations of active ingredient is a priority. The evidence showing 27- to 30-fold greater potency than benchmarks like kojic acid justifies its use as a primary active ingredient in premium formulations targeting hyperpigmentation, age spots, and overall skin radiance.

Active Ingredient for Oil-Based or Emulsion-Based Cosmeceuticals

As a functional ingredient in advanced, lipid-based delivery systems. Its demonstrated solubility and the 50-fold performance increase when moving from a simple oil to a microemulsion make it the material of choice for researchers and formulators developing high-stability, high-penetration topical products.

Research on Non-Hydroquinone Treatments for Melasma

In clinical and preclinical research aimed at developing effective and well-tolerated alternatives to traditional melasma therapies like hydroquinone. Its mechanism of action via tyrosinase inhibition, combined with a favorable safety profile noted in studies, makes it a compelling candidate for investigation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

411.1682

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37727Z7M0I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

72584-75-9

Wikipedia

Diacetyl boldine

Dates

Last modified: 02-18-2024
1: Pratchyapurit WO. Combined use of two formulations containing diacetyl boldine, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin. J Cosmet Dermatol. 2016 Jun;15(2):131-44. doi: 10.1111/jocd.12201. Epub 2016 Feb 2. PubMed PMID: 26833454.
2: Thomet FA, Pinyol P, Villena J, Espinoza LJ, Reveco PG. Cytotoxic thiocarbamate derivatives of boldine. Nat Prod Commun. 2010 Oct;5(10):1587-90. PubMed PMID: 21121254.
3: Chi TC, Lee SS, Su MJ. Antihyperglycemic effect of aporphines and their derivatives in normal and diabetic rats. Planta Med. 2006 Oct;72(13):1175-80. Epub 2006 Aug 21. PubMed PMID: 16924583.

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